molecular formula C5H9N3O B13880786 3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one

3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one

Cat. No.: B13880786
M. Wt: 127.14 g/mol
InChI Key: DFGIQZKTMJXZNA-UHFFFAOYSA-N
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Description

3,3a,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one is a nitrogen-fused heterocyclic compound. This compound is part of a broader class of pyrroloimidazoles, which are known for their significant biological and pharmacological activities. These compounds are often found in natural products and bioactive molecules, making them valuable in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of appropriate precursors under specific conditions. For instance, microwave-assisted synthesis has been employed to prepare similar hexahydro-pyrrolo compounds, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial in scaling up the production process. Detailed industrial methods are often proprietary and tailored to the specific requirements of the production facility .

Chemical Reactions Analysis

Types of Reactions

3,3a,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive nitrogen atoms in the heterocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction pathway and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes at the molecular level. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its use in drug development .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles
  • Cyclohepta[4,5]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles
  • 1,3,4-Thiadiazoles
  • 1,2,4-Triazolopyrimidines

Uniqueness

3,3a,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one

InChI

InChI=1S/C5H9N3O/c9-5-7-3-1-6-2-4(3)8-5/h3-4,6H,1-2H2,(H2,7,8,9)

InChI Key

DFGIQZKTMJXZNA-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1)NC(=O)N2

Origin of Product

United States

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